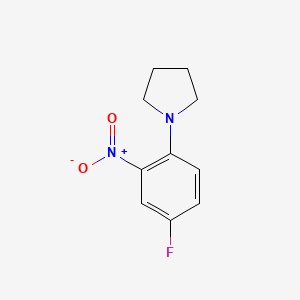

1-(4-Fluoro-2-nitrophenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUGFUCCTASXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372061 | |

| Record name | 1-(4-fluoro-2-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-56-3 | |

| Record name | 1-(4-fluoro-2-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine. Additionally, it explores the biological activity of a closely related derivative, offering insights for drug discovery and development.

Core Chemical Properties

This compound is a solid organic compound.[1] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 210.2 g/mol | --INVALID-LINK-- |

| CAS Number | 778-56-3 | --INVALID-LINK-- |

| Melting Point | 40 °C | [1] |

| Boiling Point | 345.1±32.0 °C (Predicted) | --INVALID-LINK-- |

| Form | Solid | [1] |

| Solubility | Data not available |

Synthesis

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNA_r) reaction. This involves the reaction of 1,4-difluoro-2-nitrobenzene with pyrrolidine. The electron-withdrawing nitro group activates the fluorine atom at the C1 position, facilitating its displacement by the nucleophilic pyrrolidine.

Experimental Protocol: General Method for Nucleophilic Aromatic Substitution

The following is a general procedure based on established methods for similar nucleophilic aromatic substitution reactions. Specific reaction conditions such as temperature, solvent, and reaction time may require optimization for this particular synthesis.

Materials:

-

1,4-difluoro-2-nitrobenzene

-

Pyrrolidine

-

A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))

-

A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))

Procedure:

-

In a round-bottom flask, dissolve 1,4-difluoro-2-nitrobenzene (1 equivalent) in the chosen solvent.

-

Add the non-nucleophilic base (1.5-2 equivalents) to the solution.

-

Slowly add pyrrolidine (1.1 equivalents) to the reaction mixture at room temperature.

-

Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Expected signals would include multiplets for the pyrrolidine protons and signals in the aromatic region for the phenyl protons, showing coupling to the fluorine atom.

-

¹³C NMR: Spectra are usually obtained at 75 or 100 MHz in CDCl₃. The spectrum would show characteristic peaks for the aliphatic carbons of the pyrrolidine ring and the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large coupling constant (¹J_CF).

Mass Spectrometry (MS)

-

Mass spectra are typically acquired using an electron ionization (EI) source. The molecular ion peak (M⁺) would be expected at m/z 210. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the pyrrolidine ring.

Infrared (IR) Spectroscopy

-

IR spectra are commonly recorded using KBr pellets or as a thin film. Characteristic absorption bands would be expected for the aromatic C-H stretching, C=C stretching, asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹), and C-N stretching vibrations.

Biological Activity and Drug Development Potential

Currently, there is no direct evidence in the scientific literature detailing the biological activity of this compound. However, a closely related derivative, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) , has demonstrated significant anti-inflammatory properties.[2]

FPP has been shown to be a potent inhibitor of the Toll-like receptor (TLR) signaling pathways.[2] TLRs are crucial components of the innate immune system, and their dysregulation is implicated in various inflammatory diseases.

Mechanism of Action of the Derivative (FPP)

FPP exerts its anti-inflammatory effects by:

-

Inhibiting TLR4 Dimerization: It directly interferes with the dimerization of TLR4, a critical step in its activation by lipopolysaccharide (LPS).

-

Suppressing Downstream Signaling: By inhibiting TLR activation, FPP effectively blocks the activation of key downstream transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3) .[2]

-

Reducing Pro-inflammatory Mediators: The inhibition of NF-κB and IRF3 leads to a decrease in the production of pro-inflammatory enzymes and cytokines such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interferon-inducible protein-10.[2]

References

An In-depth Technical Guide to the Structure Elucidation of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 1-(4-fluoro-2-nitrophenyl)pyrrolidine. The document details predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from analogous compounds. Detailed experimental protocols for the synthesis and characterization of the title compound are also presented. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a substituted aromatic pyrrolidine derivative. The pyrrolidine moiety is a common scaffold in many pharmaceuticals and biologically active compounds.[1] The presence of a nitro group and a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, reactivity, and biological activity. Accurate structural confirmation is the cornerstone of any chemical research, particularly in the context of drug discovery and development where precise molecular architecture dictates function. This guide outlines the expected analytical data and the rationale behind its interpretation for the unambiguous identification of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₁FN₂O₂[2]

-

Molecular Weight: 210.21 g/mol [3]

-

CAS Number: 369591-90-8

Predicted Spectroscopic Data

While a complete, publicly available dataset for this specific molecule is not readily accessible, the following sections detail the predicted spectroscopic data based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential for complete characterization.

The proton NMR spectrum is expected to show signals corresponding to the protons of the pyrrolidine ring and the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3', H-4' (Pyrrolidine) | ~2.0 - 2.2 | m | - |

| H-2', H-5' (Pyrrolidine) | ~3.4 - 3.6 | m | - |

| H-3 (Aromatic) | ~7.8 - 8.0 | d | J(H-F) ≈ 8-10 |

| H-5 (Aromatic) | ~7.2 - 7.4 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 |

| H-6 (Aromatic) | ~7.0 - 7.2 | t | J(H-H) ≈ 8-9 |

Interpretation:

-

The pyrrolidine protons are expected to appear as complex multiplets in the aliphatic region. The protons on carbons adjacent to the nitrogen (H-2' and H-5') will be deshielded and appear at a lower field compared to the other pyrrolidine protons (H-3' and H-4').

-

The aromatic protons will be in the downfield region. The proton ortho to the nitro group (H-3) is expected to be the most deshielded. Its signal will be split into a doublet by the fluorine atom.

-

The proton at the C-5 position will be a doublet of doublets due to coupling with both the adjacent proton (H-6) and the fluorine atom.

-

The proton at the C-6 position is expected to be a triplet due to coupling with the two adjacent protons (H-5 and the pyrrolidine N-CH₂).

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3', C-4' (Pyrrolidine) | ~25 - 27 |

| C-2', C-5' (Pyrrolidine) | ~50 - 52 |

| C-6 (Aromatic) | ~115 - 117 (d, J(C-F) ≈ 20-25 Hz) |

| C-3 (Aromatic) | ~120 - 122 (d, J(C-F) ≈ 8-10 Hz) |

| C-5 (Aromatic) | ~128 - 130 |

| C-2 (Aromatic) | ~140 - 142 |

| C-1 (Aromatic) | ~148 - 150 (d, J(C-F) ≈ 2-4 Hz) |

| C-4 (Aromatic) | ~158 - 162 (d, J(C-F) ≈ 240-260 Hz) |

Interpretation:

-

The pyrrolidine carbons will appear in the upfield region.

-

The aromatic carbons will be in the downfield region. The carbon directly attached to the fluorine atom (C-4) will show a large coupling constant (¹J(C-F)). Other aromatic carbons will exhibit smaller C-F couplings.

-

The presence of the electron-withdrawing nitro group will deshield the ortho and para carbons.

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom.

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹⁹F | -110 to -120 | m |

Interpretation:

-

The fluorine atom is expected to resonate in the typical range for an aryl fluoride. The signal will likely be a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 210 | [M]⁺ (Molecular Ion) |

| 193 | [M - OH]⁺ |

| 180 | [M - NO]⁺ |

| 164 | [M - NO₂]⁺ |

| 136 | [C₇H₄FN]⁺ |

| 70 | [C₄H₈N]⁺ (Pyrrolidinyl cation) |

Interpretation:

-

The molecular ion peak at m/z 210 will confirm the molecular weight.

-

Common fragmentation pathways for nitroaromatic compounds include the loss of OH, NO, and NO₂.

-

A significant peak at m/z 70 corresponding to the pyrrolidinyl cation is expected due to the cleavage of the C-N bond between the aromatic ring and the pyrrolidine nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group |

| 3100 - 3000 | Aromatic C-H stretch |

| 2980 - 2850 | Aliphatic C-H stretch |

| 1600 - 1580 | Aromatic C=C stretch |

| 1520 - 1480 | Asymmetric N-O stretch (NO₂) |

| 1350 - 1310 | Symmetric N-O stretch (NO₂) |

| 1250 - 1200 | C-N stretch (Aryl-N) |

| 1200 - 1150 | C-F stretch |

Interpretation:

-

The spectrum will show characteristic peaks for aromatic and aliphatic C-H stretching.

-

Strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group are expected.

-

The presence of the C-N and C-F bonds will also give rise to characteristic absorption bands.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of this compound.

Synthesis: Nucleophilic Aromatic Substitution

A common method for the synthesis of this compound is the nucleophilic aromatic substitution of 1,4-difluoro-2-nitrobenzene with pyrrolidine.

-

Materials: 1,4-difluoro-2-nitrobenzene, pyrrolidine, potassium carbonate, acetonitrile (anhydrous).

-

Procedure:

-

To a solution of 1,4-difluoro-2-nitrobenzene (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield this compound.

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a ~5-10 mg sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

-

Mass Spectrometry:

-

Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization or electrospray ionization).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

-

Infrared Spectroscopy:

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

-

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the synthesis of this compound.

Structure Elucidation Logic

Caption: The logical flow of information from spectroscopic data to the confirmed chemical structure.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of modern spectroscopic techniques. This guide provides the expected data and interpretation, which, when combined with the outlined experimental protocols, will enable researchers to synthesize and unequivocally confirm the structure of this compound. The provided visualizations offer a clear workflow for both the synthesis and the logical process of structural determination.

References

An In-depth Technical Guide on the Mechanism of Action of 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP)

Disclaimer: Initial searches for the compound "1-(4-Fluoro-2-nitrophenyl)pyrrolidine" did not yield any scientific literature detailing its mechanism of action. The following technical guide focuses on the closely related and researched compound, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) , for which there is published data. All information presented herein pertains to FPP.

Executive Summary

1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) is a synthetic compound that has demonstrated significant anti-inflammatory properties. Its core mechanism of action is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. By targeting the initial step of TLR4 activation, FPP effectively suppresses downstream inflammatory cascades, including the activation of key transcription factors NF-κB and IRF3, and the subsequent expression of pro-inflammatory mediators. This document provides a comprehensive overview of the molecular mechanism of FPP, supported by experimental evidence, detailed protocols for key assays, and visual diagrams of the signaling pathways involved.

Core Mechanism of Action: Inhibition of TLR4 Dimerization

The primary molecular target of FPP is the Toll-like receptor 4 (TLR4). TLR4 is a critical pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Upon LPS binding, TLR4 undergoes dimerization, a crucial conformational change that initiates downstream signaling.

FPP has been shown to directly interfere with this process, inhibiting the LPS-induced dimerization of TLR4.[1] By preventing the formation of the TLR4 receptor homodimer, FPP effectively blocks the recruitment of downstream adaptor proteins, thereby halting the entire signaling cascade at its origin.

Impact on Downstream Signaling Pathways

TLR4 activation triggers two principal downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. FPP's inhibition of TLR4 dimerization leads to the suppression of both of these branches.[1][2]

-

MyD88-Dependent Pathway: This pathway is primarily responsible for the activation of the transcription factor NF-κB (nuclear factor-kappa B), which leads to the expression of various pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]

-

TRIF-Dependent Pathway: This pathway leads to the activation of the transcription factor IRF3 (interferon regulatory factor 3), which is crucial for the production of type I interferons and other inflammatory mediators like interferon-inducible protein-10 (IP-10).[2]

Experimental evidence demonstrates that FPP inhibits the activation of both NF-κB and IRF3, confirming its role as a comprehensive inhibitor of TLR4 signaling.[2]

Signaling Pathway Diagram

References

- 1. 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine: A Technical Guide to its Core Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the biological activity of compounds related to 1-(4-Fluoro-2-nitrophenyl)pyrrolidine. Direct biological activity data for this compound is not extensively available in the current scientific literature. This document focuses on its potent derivative, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), which has been the subject of anti-inflammatory research. It is presumed that this compound serves as a key synthetic precursor to FPP.

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide delves into the biological significance of this compound, primarily through the lens of its well-characterized derivative, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP). FPP has emerged as a promising anti-inflammatory agent, and understanding its mechanism provides valuable insights into the potential therapeutic applications of this chemical series.

Core Biological Activity: Anti-Inflammatory Properties of a Key Derivative

The principal biological activity associated with the this compound chemical family is the anti-inflammatory effect demonstrated by its vinyl derivative, FPP.[4][5] FPP exhibits its therapeutic potential by modulating the Toll-like receptor 4 (TLR4) signaling pathway, a critical component of the innate immune system.[4][5]

Mechanism of Action: Inhibition of TLR4 Signaling

FPP has been shown to suppress the inflammatory cascade initiated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent activator of TLR4.[4][5] The mechanism of FPP's anti-inflammatory action involves the direct inhibition of TLR4 dimerization.[5] This initial step is crucial for the downstream activation of two major signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.[4]

By preventing TLR4 dimerization, FPP effectively blocks the recruitment of adaptor proteins and subsequent activation of key transcription factors, namely nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3).[4] The inhibition of NF-κB and IRF3 activation leads to a reduction in the expression of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interferon-inducible protein-10 (IP-10).[4]

Quantitative Data

The following table summarizes the reported biological activity of 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP).

| Compound | Target | Assay | Result | Reference |

| 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) | TLR4 Signaling | NF-κB Activation Inhibition | Inhibits LPS-induced NF-κB activation | [4] |

| 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) | TLR4 Signaling | IRF3 Activation Inhibition | Inhibits TLR agonist-induced IRF3 activation | [4] |

| 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) | TLR4 Dimerization | TLR4 Dimerization Assay | Suppresses LPS-induced TLR4 dimerization | [5] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the biological activity of FPP.

NF-κB and IRF3 Luciferase Reporter Assay

This assay is designed to quantify the activation of NF-κB and IRF3 transcription factors in response to a stimulus.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are seeded in 24-well plates and co-transfected with a luciferase reporter plasmid containing binding sites for either NF-κB or IRF3, along with a β-galactosidase expression vector (for normalization).

-

Compound Treatment: After 24 hours, cells are pre-treated with varying concentrations of FPP for 1 hour.

-

Stimulation: Cells are then stimulated with a TLR agonist, such as LPS (for NF-κB) or poly(I:C) (for IRF3), for 6-8 hours.

-

Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. β-galactosidase activity is measured to normalize for transfection efficiency.

-

Data Analysis: Luciferase activity is expressed as relative light units and normalized to β-galactosidase activity. The inhibitory effect of FPP is calculated relative to the vehicle-treated control.

TLR4 Dimerization Assay (Co-immunoprecipitation)

This protocol outlines a method to assess the effect of a compound on the dimerization of the TLR4 receptor.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured as described above. Cells are co-transfected with expression plasmids for FLAG-tagged TLR4 and HA-tagged TLR4.

-

Compound Treatment and Stimulation: 24 hours post-transfection, cells are pre-treated with FPP for 1 hour, followed by stimulation with LPS for 30-60 minutes.

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing non-ionic detergents (e.g., Triton X-100) and protease inhibitors.

-

Immunoprecipitation: Cell lysates are incubated with anti-FLAG antibody-conjugated beads overnight at 4°C to immunoprecipitate FLAG-TLR4.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with an anti-HA antibody to detect co-immunoprecipitated HA-TLR4. The amount of immunoprecipitated FLAG-TLR4 is also determined using an anti-FLAG antibody as a loading control.

-

Analysis: A reduction in the amount of co-immunoprecipitated HA-TLR4 in the presence of FPP indicates inhibition of TLR4 dimerization.

Visualizations

Signaling Pathway Diagram

Caption: FPP inhibits the LPS-induced TLR4 signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for assessing FPP's anti-inflammatory activity.

Conclusion

While the biological activity of this compound remains to be directly elucidated, its derivative, FPP, demonstrates significant anti-inflammatory properties through the targeted inhibition of the TLR4 signaling pathway. By preventing TLR4 dimerization, FPP effectively curtails the activation of NF-κB and IRF3, key drivers of the inflammatory response. This technical guide provides a comprehensive overview of the known biological activity within this chemical series, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further investigation into the structure-activity relationships of related analogs could unveil novel therapeutic agents for inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Shedding light on the molecular and regulatory mechanisms of TLR4 signaling in endothelial cells under physiological and inflamed conditions [frontiersin.org]

- 4. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway for 1-(4-Fluoro-2-nitrophenyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The core of this synthesis lies in a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. This document provides a comprehensive overview of the synthetic route, including a detailed experimental protocol, and summarizes the key quantitative data.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The synthesis of this compound is achieved through the reaction of 1,4-difluoro-2-nitrobenzene with pyrrolidine. In this reaction, the lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electron-deficient aromatic ring of 1,4-difluoro-2-nitrobenzene. The presence of the strongly electron-withdrawing nitro group (-NO₂) at the ortho position to one of the fluorine atoms is crucial. This group activates the aromatic ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex, thereby facilitating the substitution of the fluorine atom at the C1 position. The fluorine atom at the C4 position remains intact, yielding the desired product.

The general reaction scheme is as follows:

Physical and chemical properties of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the core physical and chemical properties of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine. It includes a summary of its known quantitative data, a detailed experimental protocol for its synthesis, and an analysis of its potential biological significance based on related compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Compound Properties

This compound is a solid organic compound with the chemical formula C₁₀H₁₁FN₂O₂.[1] It is identified by the CAS number 778-56-3. The structural formula and key identifiers are provided below.

Structure:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁FN₂O₂ | [1] |

| Molecular Weight | 210.21 g/mol | |

| CAS Number | 778-56-3 | |

| Physical State | Solid | |

| Melting Point | 40 °C | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis Protocol

The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This common and effective method involves the displacement of a fluoride ion from an activated aromatic ring by a nucleophile, in this case, pyrrolidine.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Procedure:

A general procedure for the synthesis of similar compounds involves the following steps. Note that specific reaction conditions such as temperature, time, and solvent may need to be optimized for this particular synthesis.

Materials:

-

1,4-Difluoro-2-nitrobenzene

-

Pyrrolidine

-

Anhydrous potassium carbonate (K₂CO₃) or other suitable base

-

A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

Workflow:

Caption: Experimental workflow for synthesis.

Detailed Steps:

-

To a solution of 1,4-difluoro-2-nitrobenzene (1 equivalent) in a suitable polar aprotic solvent, add pyrrolidine (1-1.2 equivalents).

-

Add a base such as anhydrous potassium carbonate (2-3 equivalents) to the mixture.

-

Heat the reaction mixture at a temperature ranging from room temperature to 100 °C, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Spectroscopic Data (Predicted)

¹H NMR:

-

Aromatic Protons: Three protons on the phenyl ring are expected to appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the nitro group will be the most downfield. The fluorine atom will cause splitting of the adjacent proton signals.

-

Pyrrolidine Protons: The protons on the pyrrolidine ring will likely appear as two multiplets. The protons adjacent to the nitrogen atom (α-protons) will be more downfield (δ 3.0-3.5 ppm) than the other two protons (β-protons, δ 1.8-2.2 ppm).

¹³C NMR:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the nitro group will also be significantly deshielded.

-

Pyrrolidine Carbons: Two signals are expected for the pyrrolidine ring carbons. The carbons adjacent to the nitrogen (α-carbons) will be more downfield (δ ~50 ppm) than the β-carbons (δ ~25 ppm).

Infrared (IR) Spectroscopy:

-

N-O Stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

C-F Stretching: A strong absorption band for the C-F bond is expected in the region of 1250-1020 cm⁻¹.

-

C-N Stretching: The C-N stretching of the aromatic amine will likely appear around 1335-1250 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching bands will be observed above 3000 cm⁻¹, while aliphatic C-H stretching bands from the pyrrolidine ring will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 210.

-

Fragmentation: Common fragmentation patterns would involve the loss of the nitro group (NO₂), and cleavage of the pyrrolidine ring.

Biological Activity and Signaling Pathways (Inferred from a Related Compound)

Direct experimental data on the biological activity of this compound is not currently available. However, research on a structurally similar compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) , provides valuable insights into its potential pharmacological relevance. FPP has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[2]

The TLR4 signaling pathway is a critical component of the innate immune system, responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates a cascade of downstream signaling events that lead to the production of pro-inflammatory cytokines.

TLR4 Signaling Pathway and Potential Inhibition:

Caption: Potential inhibition of the TLR4 signaling pathway.

Studies on FPP have demonstrated that it can suppress the activation of key downstream signaling molecules, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3).[3] This inhibition ultimately leads to a reduction in the expression of inflammatory mediators.[3] Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory effects on inflammatory pathways, making it a compound of interest for the development of anti-inflammatory agents. Further research is required to validate this hypothesis.

Conclusion

This technical guide provides a summary of the known physical and chemical properties of this compound, a detailed protocol for its synthesis, and a predictive analysis of its spectral characteristics. While experimental data for some properties and its direct biological activity are currently limited, the information presented herein serves as a foundational resource for researchers. The potential for this compound to modulate inflammatory pathways, as suggested by the activity of a closely related analog, warrants further investigation and positions it as a molecule of interest for future drug discovery and development efforts.

References

- 1. This compound | C10H11FN2O2 | CID 2737438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the chemical compound 1-(4-Fluoro-2-nitrophenyl)pyrrolidine, a molecule of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of public, experimentally verified spectroscopic data for this specific compound, this document combines foundational chemical information with predicted spectroscopic values based on the analysis of structurally similar molecules.

Core Compound Information

This compound is a substituted aromatic compound with the molecular formula C₁₀H₁₁FN₂O₂ and a molecular weight of 210.21 g/mol . Its structure features a pyrrolidine ring attached to a 4-fluoro-2-nitrophenyl group.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 778-56-3[1] |

| Molecular Formula | C₁₀H₁₁FN₂O₂[2] |

| Molecular Weight | 210.21 g/mol |

| Canonical SMILES | C1CCN(C1)C2=C(C=C(C=C2)F)--INVALID-LINK--[O-] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to the experimental data of structurally related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted spectrum in CDCl₃ at 400 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | m | 1H | Ar-H |

| ~ 7.1 - 7.3 | m | 2H | Ar-H |

| ~ 3.4 - 3.6 | t | 4H | N-CH₂ (pyrrolidine) |

| ~ 1.9 - 2.1 | m | 4H | -CH₂-CH₂- (pyrrolidine) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted spectrum in CDCl₃ at 100 MHz.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 - 162 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~ 145 - 149 | C-NO₂ |

| ~ 135 - 139 | C-N (aromatic) |

| ~ 125 - 129 (d) | Ar-CH |

| ~ 115 - 119 (d) | Ar-CH |

| ~ 110 - 114 (d) | Ar-CH |

| ~ 50 - 54 | N-CH₂ (pyrrolidine) |

| ~ 24 - 28 | -CH₂-CH₂- (pyrrolidine) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 210 | [M]⁺ (Molecular Ion) |

| 193 | [M - OH]⁺ |

| 180 | [M - NO]⁺ |

| 164 | [M - NO₂]⁺ |

| 136 | [M - NO₂ - C₂H₄]⁺ |

| 70 | [C₄H₈N]⁺ (pyrrolidine fragment) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2980 - 2850 | Medium | Aliphatic C-H Stretch |

| ~ 1610 - 1590 | Strong | Aromatic C=C Stretch |

| ~ 1530 - 1500 | Strong, Sharp | Asymmetric NO₂ Stretch |

| ~ 1350 - 1330 | Strong, Sharp | Symmetric NO₂ Stretch |

| ~ 1250 - 1200 | Strong | C-F Stretch |

| ~ 1180 - 1150 | Strong | C-N Stretch |

Experimental Protocols

A plausible and commonly employed method for the synthesis of this compound is via a nucleophilic aromatic substitution reaction.

Synthesis of this compound

Materials:

-

1,4-Difluoro-2-nitrobenzene

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1,4-difluoro-2-nitrobenzene (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

-

The reaction mixture is stirred at 80°C for 12-24 hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield this compound.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

Mass Spectrometry: Mass spectra would be obtained using an electron ionization (EI) mass spectrometer.

-

IR Spectroscopy: IR spectra would be recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

1-(4-Fluoro-2-nitrophenyl)pyrrolidine as a research chemical

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of currently available information on 1-(4-Fluoro-2-nitrophenyl)pyrrolidine. A notable scarcity of published research on the biological activity and specific applications of this compound exists. Much of the available data pertains to structurally related analogs.

Introduction

This compound is a research chemical characterized by a pyrrolidine ring attached to a fluorinated and nitrated phenyl group. The pyrrolidine scaffold is a common feature in many biologically active compounds and approved drugs, making its derivatives of interest in medicinal chemistry and drug discovery.[1][2][3] This guide aims to consolidate the available technical data for this specific compound.

Chemical and Physical Properties

Quantitative data for this compound is limited. The following table summarizes its basic chemical properties.

| Property | Value | Source |

| CAS Number | 778-56-3 | [4] |

| Molecular Formula | C10H11FN2O2 | [5] |

| Molecular Weight | 210.20 g/mol | [4] |

| Synonyms | 5-Fluoro-2-(pyrrolidin-1-yl)nitrobenzene, 4-Fluoro-2-nitro-1-(pyrrolidin-1-yl)benzene | [4] |

Synthesis

A logical synthetic approach for this compound would involve the nucleophilic aromatic substitution of a di-substituted benzene with pyrrolidine. The following workflow illustrates this general synthetic strategy.

Caption: General synthetic workflow for this compound.

Biological Activity and Mechanism of Action

There is a significant lack of published research on the biological activity and mechanism of action for this compound.

It is crucial to distinguish this compound from the structurally similar 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) . The presence of a nitrovinyl group in FPP, as opposed to the nitrophenyl group in the subject of this guide, leads to different biological properties. Research has shown that FPP acts as an anti-inflammatory agent by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[8][9] Specifically, FPP has been found to suppress TLR4 dimerization induced by lipopolysaccharide (LPS), thereby inhibiting the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3).[8][9]

The signaling pathway inhibited by the related compound FPP is illustrated below. It is important to reiterate that this pathway has not been demonstrated for this compound.

Caption: Inhibition of TLR4 signaling by the related compound FPP.

Experimental Protocols

Due to the absence of published research detailing the biological effects of this compound, no established experimental protocols for its biological evaluation are available.

For the related compound FPP, studies have involved the following experimental setups:

-

Cell lines: HEK293 cells.[8]

-

Assays: NF-κB activation assays, investigation of TLR4 downstream signaling pathways.[8]

The general workflow for such an investigation is depicted below.

Caption: A general experimental workflow for investigating biological activity.

Safety Information

Detailed safety information for this compound is not widely available. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood.

Conclusion and Future Directions

This compound is a commercially available research chemical with limited published data regarding its biological activity. The existing research on the structurally similar compound FPP suggests that the general scaffold may have potential as a modulator of inflammatory pathways. Future research is necessary to elucidate the specific biological targets and mechanisms of action of this compound, to determine if it shares the anti-inflammatory properties of FPP, and to explore its potential in drug discovery. Researchers are encouraged to conduct primary research to fill the existing knowledge gap.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. 778-56-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | C10H11FN2O2 | CID 2737438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine synthesis [organic-chemistry.org]

- 8. 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research indicates that the compound with documented therapeutic applications is 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) , which contains a nitrovinyl group, rather than the initially specified 1-(4-Fluoro-2-nitrophenyl)pyrrolidine. This document will focus on the available scientific findings related to FPP.

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs. Its unique structural properties make it a versatile component in the design of novel therapeutic agents. This technical guide consolidates the current understanding of 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), a derivative that has shown promise as a modulator of inflammatory pathways. The primary focus of existing research has been on its interaction with the Toll-like receptor 4 (TLR4) signaling cascade, a key pathway in the innate immune system.

Potential Therapeutic Applications: Anti-Inflammatory Agent

Current research strongly suggests that FPP holds potential as a novel therapeutic agent for a variety of inflammatory diseases.[1] The mechanism of action appears to be centered on the inhibition of the Toll-like receptor (TLR) signaling pathways.[1] TLRs are crucial in recognizing pathogen-associated molecular patterns, which triggers innate and subsequent adaptive immune responses.[1] Dysregulation of these pathways can lead to chronic inflammation. FPP has demonstrated the ability to suppress these signaling cascades, indicating its potential in treating conditions characterized by excessive inflammation.

Mechanism of Action: Inhibition of the TLR4 Signaling Pathway

The primary molecular target of FPP identified in the literature is the Toll-like receptor 4 (TLR4). TLR4 is renowned for its role in recognizing lipopolysaccharide (LPS), a component of Gram-negative bacteria, which initiates a potent inflammatory response. This response is mediated through two main downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.[1][2]

FPP has been shown to exert its anti-inflammatory effects by:

-

Targeting TLR4 Dimerization: FPP suppresses the dimerization of TLR4 induced by LPS.[2] This is a critical initial step in the activation of the signaling cascade.

-

Inhibiting NF-κB Activation: The compound inhibits the activation of nuclear factor-κB (NF-κB), a key transcription factor that controls the expression of numerous pro-inflammatory genes.[1][2]

-

Inhibiting IRF3 Activation: FPP also prevents the activation of interferon regulatory factor 3 (IRF3), a crucial component of the TRIF-dependent pathway that leads to the production of type I interferons.[1]

By intervening at the receptor level and inhibiting key downstream transcription factors, FPP effectively down-regulates the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interferon-inducible protein-10.[1]

Quantitative Data

A thorough review of the publicly available scientific literature did not yield specific quantitative data such as IC50 values, binding affinities, or pharmacokinetic parameters for 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP). Access to the full-text versions of the primary research articles would be necessary to extract and present this information in a tabular format.

Experimental Protocols

Detailed experimental protocols for the synthesis of FPP and the specific assays used to determine its biological activity are not available in the abstracts of the reviewed literature. The synthesis was noted to have been performed in the laboratory of the researchers who published the findings.[1][2] Access to the full publications is required to provide the detailed methodologies requested.

Visualizations

The following diagrams illustrate the known TLR4 signaling pathway and the proposed mechanism of action for FPP based on the available information.

Caption: General overview of the Toll-like receptor 4 (TLR4) signaling pathway.

Caption: Proposed mechanism of action for FPP on the TLR4 signaling pathway.

Conclusion

1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) has emerged as a promising anti-inflammatory compound. Its ability to inhibit TLR4 dimerization and subsequent downstream signaling through both MyD88-dependent and TRIF-dependent pathways highlights its potential for therapeutic intervention in a range of inflammatory diseases. Further research is warranted to fully elucidate its pharmacological profile, including detailed quantitative analysis of its potency and efficacy, as well as the development and publication of standardized experimental protocols. These steps will be critical in advancing FPP from a promising lead compound to a potential clinical candidate.

References

- 1. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine: An Analysis of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the request for in vitro studies of the compound 1-(4-Fluoro-2-nitrophenyl)pyrrolidine . Following a comprehensive review of the scientific literature, it must be stated that there are no publicly available in vitro studies, quantitative data, or detailed experimental protocols specifically for this compound .

However, significant research has been conducted on a structurally related analogue, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) . Given the structural similarity, the in vitro data for FPP is presented herein as a potential surrogate for understanding the possible biological activities of compounds within this chemical class. It is crucial to emphasize that FPP contains a nitrovinyl group in place of the nitro group in the requested compound, a substitution that can significantly alter its biological activity.

In Vitro Studies of the Analogue: 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP)

FPP has been investigated for its anti-inflammatory properties, specifically as an inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory response.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on FPP.

Table 1: Inhibition of TLR-Mediated NF-κB and IRF3 Activation by FPP

| Assay | Cell Line | Stimulus | FPP Concentration (µM) | Inhibition (%) |

| NF-κB Luciferase Reporter | HEK293 | LPS (TLR4 agonist) | 10 | ~75% |

| NF-κB Luciferase Reporter | HEK293 | Poly(I:C) (TLR3 agonist) | 10 | ~60% |

| NF-κB Luciferase Reporter | HEK293 | Pam3CSK4 (TLR1/2 agonist) | 10 | ~50% |

| IRF3 Luciferase Reporter | HEK293 | LPS (TLR4 agonist) | 10 | ~70% |

| IRF3 Luciferase Reporter | HEK293 | Poly(I:C) (TLR3 agonist) | 10 | ~80% |

Data compiled from studies on the suppressive effects of FPP on Toll-like receptor signaling pathways.[1][2]

Table 2: Effect of FPP on the Expression of Inflammatory Mediators

| Target Protein | Cell Line | Stimulus | FPP Concentration (µM) | Outcome |

| Cyclooxygenase-2 (COX-2) | RAW 264.7 | LPS | 10 | Significant reduction in protein expression |

| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 | LPS | 10 | Significant reduction in protein expression |

This table summarizes the inhibitory effects of FPP on the expression of key inflammatory enzymes.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. NF-κB and IRF3 Luciferase Reporter Gene Assays

This assay is used to quantify the activation of the NF-κB and IRF3 transcription factors, which are key downstream effectors of the TLR signaling pathways.

-

Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. For the assay, cells are seeded in 24-well plates and transiently co-transfected with a luciferase reporter plasmid containing NF-κB or IRF3 binding sites and a β-galactosidase expression plasmid (as a transfection control).

-

Compound Treatment and Stimulation: After 24 hours of transfection, the cells are pre-treated with varying concentrations of FPP for 1 hour. Subsequently, the cells are stimulated with a specific Toll-like receptor (TLR) agonist (e.g., LPS for TLR4, Poly(I:C) for TLR3) for 6-8 hours to induce NF-κB or IRF3 activation.

-

Luciferase Activity Measurement: Following stimulation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay kit. The β-galactosidase activity is also measured to normalize the luciferase activity for transfection efficiency.[4][5]

2. Western Blot Analysis for COX-2 and iNOS Expression

This technique is employed to determine the effect of FPP on the protein levels of the inflammatory enzymes COX-2 and iNOS.

-

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS. Cells are seeded and allowed to adhere overnight. The cells are then pre-treated with FPP for 1 hour before being stimulated with LPS for 24 hours.

-

Protein Extraction: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[3][6]

3. TLR4 Dimerization Assay

This assay investigates the effect of FPP on the LPS-induced dimerization of the TLR4 receptor, a critical initial step in signal transduction.

-

Co-immunoprecipitation: HEK293 cells are co-transfected with plasmids expressing HA-tagged TLR4 and Flag-tagged TLR4. The cells are pre-treated with FPP before being stimulated with LPS.

-

Cell Lysis and Immunoprecipitation: The cells are lysed, and the cell lysates are incubated with an anti-Flag antibody to immunoprecipitate Flag-tagged TLR4.

-

Western Blot Analysis: The immunoprecipitated proteins are then analyzed by Western blotting using an anti-HA antibody to detect the presence of co-immunoprecipitated HA-tagged TLR4. A reduction in the HA-TLR4 signal in the FPP-treated samples indicates an inhibition of TLR4 dimerization.[1]

Mandatory Visualizations

Diagram 1: FPP Experimental Workflow for NF-κB Inhibition

Caption: Workflow for assessing FPP's inhibition of NF-κB activation.

Diagram 2: Signaling Pathway of FPP-Mediated TLR4 Inhibition

Caption: FPP inhibits TLR4 signaling by targeting receptor dimerization.

References

- 1. 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols for 1-(4-Fluoro-2-nitrophenyl)pyrrolidine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3][4][5] Compounds containing this five-membered nitrogen heterocycle have been explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3] The specific compound, 1-(4-Fluoro-2-nitrophenyl)pyrrolidine, is an interesting candidate for investigation in various cell-based assays. While direct studies on this molecule are limited, research on the closely related analog, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has demonstrated inhibitory effects on the Toll-like receptor 4 (TLR4) signaling pathway.[6][7] FPP has been shown to suppress lipopolysaccharide (LPS)-induced TLR4 dimerization and subsequent activation of downstream signaling molecules like NF-κB and IRF3, suggesting a potential anti-inflammatory role.[6][7]

These application notes provide a comprehensive experimental protocol for researchers to investigate the effects of this compound in a cell culture setting. The protocols cover essential procedures from compound handling and preparation to cytotoxicity assessment and analysis of its impact on relevant signaling pathways.

Safety Precautions

Before commencing any experimental work, it is crucial to review the safety data sheet (SDS) for this compound and related compounds. As a general guideline for handling pyrrolidine derivatives and nitroaromatic compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8]

-

Handling: Avoid contact with skin and eyes.[9][10][11] In case of contact, rinse the affected area thoroughly with water.[9][10][11]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[9]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[8]

Experimental Protocols

Preparation of Stock Solutions

A crucial first step in cell-based assays is the preparation of a concentrated stock solution of the test compound, which is then serially diluted to the desired working concentrations.[12][13]

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

-

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the compound in sterile DMSO.

-

Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

-

Cell Culture and Maintenance

Proper cell culture techniques are fundamental for obtaining reliable and reproducible results.[12] The choice of cell line will depend on the specific research question. For investigating potential anti-inflammatory effects via the TLR4 pathway, a cell line such as RAW 264.7 (murine macrophages) or HEK293 cells transfected with TLR4 are suitable choices.

-

Materials:

-

Selected cell line (e.g., RAW 264.7)

-

Complete growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

Cell culture flasks and plates

-

-

Protocol:

-

Maintain cells in an appropriate complete growth medium in a humidified incubator at 37°C with 5% CO2.[12]

-

Subculture the cells when they reach 80-90% confluency to ensure they remain in the exponential growth phase.[12]

-

For experiments, seed the cells at a predetermined optimal density in 96-well or other appropriate culture plates.[13][14] Allow the cells to attach and resume growth for 24 hours before treatment.[13][14]

-

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[13] This assay is essential for determining the concentration range of the compound that is non-toxic to the cells and for calculating the half-maximal inhibitory concentration (IC50).[12][13]

-

Materials:

-

Cells seeded in a 96-well plate

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Protocol:

-

Prepare serial dilutions of this compound from the stock solution in complete growth medium to achieve the desired final concentrations.[12] The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[12]

-

Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.[13]

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[13]

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Measure the absorbance at 570 nm using a microplate reader.[13]

-

Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value.[13]

-

Data Presentation

Quantitative data from the cytotoxicity assay should be presented in a clear and structured table to facilitate comparison.

Table 1: Representative Cytotoxicity Data for this compound on RAW 264.7 cells after 48h treatment.

| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |

| Vehicle Control (0) | 1.25 ± 0.08 | 100 |

| 1 | 1.18 ± 0.06 | 94.4 |

| 5 | 1.05 ± 0.09 | 84.0 |

| 10 | 0.88 ± 0.07 | 70.4 |

| 25 | 0.63 ± 0.05 | 50.4 |

| 50 | 0.35 ± 0.04 | 28.0 |

| 100 | 0.15 ± 0.03 | 12.0 |

Note: The data presented above is for illustrative purposes only and should be replaced with actual experimental results.

Visualizations

Signaling Pathway

The following diagram illustrates the putative inhibitory effect of this compound on the TLR4 signaling pathway, based on the known activity of its analog, FPP.[6][7]

Caption: Putative inhibition of the TLR4 signaling pathway.

Experimental Workflow

The diagram below outlines the general workflow for assessing the in vitro effects of this compound.

Caption: General workflow for in vitro compound testing.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(2-Fluoro-4-nitrophenyl)pyrrolidine | CAS#:385380-74-5 | Chemsrc [chemsrc.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. download.basf.com [download.basf.com]

- 11. lgcstandards.com [lgcstandards.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. bitesizebio.com [bitesizebio.com]

Application of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine in Medicinal Chemistry: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-(4-fluoro-2-nitrophenyl)pyrrolidine and its derivatives in medicinal chemistry, with a particular focus on its potential as an anti-inflammatory agent. The core structure serves as a versatile scaffold for the development of potent inhibitors of key signaling pathways involved in inflammation.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] The derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) , has been identified as a promising anti-inflammatory agent through its modulation of the Toll-like receptor (TLR) signaling pathway.[2][3] FPP has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3), key transcription factors that drive inflammatory responses.[2] This document outlines the synthesis, mechanism of action, and experimental protocols for evaluating the biological activity of this class of compounds.

Synthesis and Derivatization

The parent compound, this compound, serves as a key intermediate. A plausible synthetic route involves the nucleophilic aromatic substitution of 1,4-difluoro-2-nitrobenzene with pyrrolidine.

The biologically active derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), can be synthesized from this compound via a two-step process. First, the nitro group on the phenyl ring is reduced to an amino group, which is then diazotized and converted to a formyl group (aldehyde). The resulting 4-fluoro-2-(pyrrolidin-1-yl)benzaldehyde can then undergo a Henry reaction with nitromethane in the presence of a base to yield FPP.[4][5][6][7][8]

Experimental Protocol: Synthesis of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) (Proposed)

Step 1: Synthesis of this compound

-

To a solution of 1,4-difluoro-2-nitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add pyrrolidine (1.2 eq) and a base such as potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Step 2: Synthesis of 4-fluoro-2-(pyrrolidin-1-yl)benzaldehyde

-

Reduce the nitro group of this compound to an amine using a standard reduction method, such as catalytic hydrogenation (H₂/Pd-C) or a reducing agent like tin(II) chloride.

-

Convert the resulting aniline derivative to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at 0°C.

-

Introduce the formyl group via a Sandmeyer-type reaction using a suitable formylating agent.

Step 3: Henry Reaction to form FPP

-

Dissolve 4-fluoro-2-(pyrrolidin-1-yl)benzaldehyde (1.0 eq) and nitromethane (1.5 eq) in a suitable solvent like methanol.

-

Add a base catalyst, such as triethylamine or potassium carbonate (0.2 eq), to the solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography to yield 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP).

Mechanism of Action: Inhibition of TLR4 Signaling

FPP exerts its anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, FPP has been shown to inhibit the dimerization of TLR4 induced by lipopolysaccharide (LPS).[3] This initial step is critical for the downstream activation of two major signaling cascades: the MyD8C88-dependent and the TRIF-dependent pathways. By preventing TLR4 dimerization, FPP effectively blocks the activation of both NF-κB and IRF3.[2]

Figure 1: Simplified TLR4 signaling pathway and the inhibitory action of FPP.

Quantitative Analysis of Biological Activity

The inhibitory effect of FPP on NF-κB and IRF3 activation can be quantified using various in vitro assays.

| Assay | Target | Typical Readout | Reported Effect of FPP |

| Luciferase Reporter Assay | NF-κB Transcriptional Activity | Luminescence | Dose-dependent decrease in LPS-induced luciferase activity |

| Western Blot | IRF3 Activation | Increased phospho-IRF3 levels | Reduction in LPS-induced IRF3 phosphorylation |

| ELISA | Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) | Absorbance | Decreased secretion of LPS-induced cytokines |

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

This protocol describes a method to quantify the inhibition of NF-κB transcriptional activity by FPP using a luciferase reporter assay.[9][10][11][12][13]

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Lipofectamine 2000 or other transfection reagent

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS)

-

1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

-

Compound Treatment: Pre-treat the cells with varying concentrations of FPP (e.g., 0.1, 1, 10, 25 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-8 hours to induce NF-κB activation. Include an unstimulated control.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition for each FPP concentration relative to the LPS-stimulated control.

Figure 2: Workflow for the NF-κB Luciferase Reporter Assay.

Protocol 2: Western Blot for IRF3 Phosphorylation

This protocol details the detection of IRF3 activation by monitoring its phosphorylation status via Western blotting.[14][15][16][17]

Materials:

-

RAW 264.7 cells (or other suitable cell line)

-

LPS

-

FPP

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate RAW 264.7 cells and grow to 80-90% confluency. Pre-treat with FPP for 1 hour, followed by stimulation with LPS (100 ng/mL) for 1-2 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-IRF3 or anti-total-IRF3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-β-actin antibody to confirm equal protein loading.

-